Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate

Catalog No.
S14640430
CAS No.
64400-53-9
M.F
C10H10O5
M. Wt
210.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate

CAS Number

64400-53-9

Product Name

Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate

IUPAC Name

methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

InChI

InChI=1S/C10H10O5/c1-5-6(4-11)7(12)3-8(13)9(5)10(14)15-2/h3-4,12-13H,1-2H3

InChI Key

QGZOCMQCOZSUOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1C(=O)OC)O)O)C=O

Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate is an organic compound with the molecular formula C10H10O5C_{10}H_{10}O_{5} and a molecular weight of approximately 210.183 g/mol. This compound features a benzoate structure with hydroxyl groups at the 4 and 6 positions, a formyl group at the 3 position, and a methyl group at the 2 position. Its structural complexity allows for various chemical interactions and potential applications in medicinal chemistry and organic synthesis .

Due to its functional groups:

  • Aldol Condensation: The formyl group can undergo aldol reactions with other carbonyl compounds, leading to the formation of larger carbon skeletons.
  • Reduction Reactions: The aldehyde functionality can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which may enhance solubility or alter biological activity.
  • Electrophilic Aromatic Substitution: The presence of electron-donating and withdrawing groups on the aromatic ring allows for electrophilic substitutions, enabling further functionalization of the compound .

Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate exhibits various biological activities:

  • Antioxidant Properties: Compounds with similar structures often demonstrate antioxidant activity, which can protect cells from oxidative stress.
  • Antimicrobial Activity: Some derivatives of benzoates show potential against bacterial and fungal pathogens, making this compound a candidate for further investigation in antimicrobial research.
  • Anti-inflammatory Effects: Certain hydroxylated benzoates have been reported to possess anti-inflammatory properties, which could be relevant in therapeutic applications .

The synthesis of methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate can be achieved through several methods:

  • Starting from Methyl Salicylate: A common synthetic route involves the formylation of methyl salicylate using formic acid or a suitable formylating agent under acidic conditions.
  • Ortho-Methylation followed by Hydroxylation: The introduction of methyl and hydroxyl groups can be performed through ortho-lithiation followed by methylation and hydroxylation steps.
  • Total Synthesis from Simple Precursors: More complex synthetic routes may involve multiple steps starting from simpler aromatic compounds, employing techniques such as Friedel-Crafts acylation and subsequent functional group transformations .

Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate has potential applications in various fields:

  • Pharmaceuticals: Its biological properties make it a candidate for drug development, particularly in creating new antimicrobial or anti-inflammatory agents.
  • Agricultural Chemicals: The compound may serve as a precursor for developing agrochemicals that target specific plant pathogens.
  • Chemical Intermediates: It can be utilized as an intermediate in organic synthesis for producing more complex molecules in materials science and organic electronics .

Studies on the interactions of methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate with biological systems are essential for understanding its pharmacological potential. Preliminary studies suggest:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its mechanism of action and bioavailability.
  • Cellular Uptake Studies: Understanding how well this compound penetrates cell membranes is crucial for evaluating its therapeutic efficacy.
  • Synergistic Effects with Other Compounds: Researching its interactions with known drugs could reveal potential synergistic effects that enhance therapeutic outcomes .

Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameCAS NumberSimilarity IndexKey Features
Methyl 3-hydroxy-2-methylbenzoate55289-05-90.98Lacks formyl group; has only one hydroxyl group
Methyl 4-hydroxy-2,6-dimethylbenzoate83194-70-10.96Contains additional methyl groups at different positions
Methyl 4-hydroxy-2,5-dimethylbenzoate27023-05-80.96Similar hydroxyl substitution but different methyl positioning
Methyl 2-hydroxy-6-methylbenzoate33528-09-50.94Different hydroxyl position; fewer substituents

These compounds illustrate variations in substitution patterns on the aromatic ring while retaining some functional similarities that may influence their biological activities and chemical reactivity .

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

210.05282342 g/mol

Monoisotopic Mass

210.05282342 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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